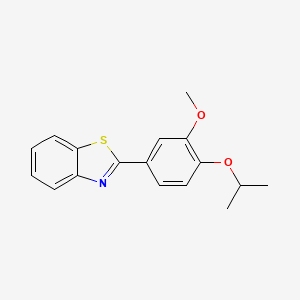
2-(2-chlorophenyl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenyl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone, also known as C16, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. C16 belongs to the class of chalcones, which are natural compounds found in many plants and have been shown to possess a wide range of biological activities.
Mecanismo De Acción
2-(2-chlorophenyl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone exerts its effects through various mechanisms, including the inhibition of NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer. 2-(2-chlorophenyl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone also activates the Nrf2 pathway, which plays a crucial role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone has been shown to modulate various biochemical and physiological processes, including the reduction of pro-inflammatory cytokines, such as TNF-α and IL-6, and the increase of antioxidant enzymes, such as SOD and CAT. 2-(2-chlorophenyl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone has also been shown to inhibit the expression of MMP-9 and MMP-2, which are involved in cancer cell invasion and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-chlorophenyl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, 2-(2-chlorophenyl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone has some limitations, including its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on 2-(2-chlorophenyl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone, including the development of novel formulations that can enhance its solubility and bioavailability. Additionally, further studies are needed to elucidate the molecular mechanisms of 2-(2-chlorophenyl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone and its potential applications in the treatment of various diseases, including cancer, inflammation, and oxidative stress-related disorders.
Conclusion:
In conclusion, 2-(2-chlorophenyl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone is a promising natural compound that possesses various biological activities and has potential therapeutic applications. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for drug development. Further research is needed to fully understand the molecular mechanisms of 2-(2-chlorophenyl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-(2-chlorophenyl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone can be achieved through various methods, including the Claisen-Schmidt condensation reaction between 2-chloroacetophenone and 2,4-dihydroxy-3-methylacetophenone in the presence of a base catalyst. This method yields a high purity product that can be further purified through recrystallization.
Aplicaciones Científicas De Investigación
2-(2-chlorophenyl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone has been extensively studied for its potential therapeutic applications. Recent research has shown that 2-(2-chlorophenyl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone possesses anti-inflammatory, antioxidant, and anticancer properties. 2-(2-chlorophenyl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-9-13(17)7-6-11(15(9)19)14(18)8-10-4-2-3-5-12(10)16/h2-7,17,19H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPLJKVOCGKMJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C(=O)CC2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2-(1-piperidinyl)ethyl]-N-(2-thienylmethyl)-1H-benzimidazol-2-amine](/img/structure/B5857135.png)
![2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-mesitylacetamide](/img/structure/B5857154.png)
![7-methyl-2-[(2-methylphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5857159.png)

![ethyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate](/img/structure/B5857172.png)
![1-[(3,4-dimethylphenoxy)acetyl]indoline](/img/structure/B5857186.png)
![N-[2-(butyrylamino)phenyl]-2-furamide](/img/structure/B5857199.png)

